ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate
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Overview
Description
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate is a chemical compound that belongs to the benzodiazepine class of drugs. It has been extensively studied for its potential applications in the field of medicine and research.
Mechanism Of Action
The exact mechanism of action of Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate is not fully understood. However, it is believed to work by enhancing the activity of gamma-aminobutyric acid (GABA) in the brain. GABA is a neurotransmitter that inhibits the activity of neurons in the brain, leading to a calming effect.
Biochemical And Physiological Effects
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, it has been shown to have muscle relaxant properties.
Advantages And Limitations For Lab Experiments
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied, making it a well-known compound. Additionally, it has been shown to have a wide range of potential applications, making it a versatile compound. However, one of the limitations is that it can be difficult to synthesize, requiring several steps and specific reagents.
Future Directions
There are several future directions for research on Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate. One direction is to further investigate its potential applications in the treatment of neurological disorders such as anxiety, depression, and epilepsy. Another direction is to investigate its potential use as a muscle relaxant. Additionally, further research can be done to optimize the synthesis method and improve the yield of the compound.
Conclusion
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate is a versatile compound that has been extensively studied for its potential applications in the field of medicine and research. It has been shown to exhibit anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and epilepsy. While it has several advantages for lab experiments, such as its versatility, it also has limitations, such as the difficulty in synthesizing it. Future research can be done to further investigate its potential applications and optimize the synthesis method.
Synthesis Methods
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate can be synthesized by several methods. One of the most common methods involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with ethyl acetoacetate in the presence of a catalytic amount of glacial acetic acid. The resulting product is then treated with benzaldehyde and acetic anhydride to obtain the final product.
Scientific Research Applications
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate has been extensively studied for its potential applications in the field of medicine and research. It has been shown to exhibit anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and epilepsy.
properties
CAS RN |
144401-01-4 |
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Product Name |
ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate |
Molecular Formula |
C28H28N2O3 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate |
InChI |
InChI=1S/C28H28N2O3/c1-3-33-27(32)28(2)20-25(22-14-8-5-9-15-22)30(24-17-11-10-16-23(24)29-28)26(31)19-18-21-12-6-4-7-13-21/h4-19,25,29H,3,20H2,1-2H3/b19-18+ |
InChI Key |
QBKZGEPHBARBRF-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)C1(CC(N(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES |
CCOC(=O)C1(CC(N(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC(=O)C1(CC(N(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4)C |
synonyms |
ethyl 5-methyl-3-phenyl-2-[(E)-3-phenylprop-2-enoyl]-2,6-diazabicyclo[ 5.4.0]undeca-7,9,11-triene-5-carboxylate |
Origin of Product |
United States |
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